5-Fluoro-3-methylbenzo[c]isoxazole
Description
Overview of the Benzo[c]isoxazole Scaffold in Contemporary Chemical Sciences
The benzo[c]isoxazole scaffold, also known as anthranil, is a bicyclic aromatic heterocycle consisting of a benzene (B151609) ring fused to an isoxazole (B147169) ring. chemicalbook.com This structural motif is considered a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that can provide potent and selective ligands for a range of different biological targets. nih.govambeed.com The versatility of the benzo[c]isoxazole core allows it to serve as a foundational building block in the synthesis of a wide array of complex molecules. nih.gov
Derivatives of benzo[c]isoxazole have demonstrated a broad spectrum of biological activities. google.com They are integral to the development of drugs targeting various therapeutic areas, including antimicrobials, anticancer agents, anti-inflammatory compounds, and protein kinase inhibitors. chemicalbook.comnih.govambeed.com The inherent reactivity of the benzo[c]isoxazole ring system, characterized by a relatively weak N-O bond, also makes it a valuable intermediate in organic synthesis. chemicalbook.comnih.govwikipedia.org This reactivity can be harnessed to construct other complex heterocyclic systems.
The significance of the benzo[c]isoxazole scaffold is underscored by its presence in numerous compounds that have entered clinical studies, highlighting its importance in the quest for new and effective therapeutic agents. nih.govrsc.org
Rationale for Investigating Substituted Benzo[c]isoxazoles, with a Focus on Fluorination
The functionalization of the benzo[c]isoxazole core with various substituents is a key strategy in drug discovery to modulate the molecule's properties. The introduction of a fluorine atom, in particular, is a widely used tactic in medicinal chemistry to enhance the pharmacological profile of a lead compound. nih.gov
Fluorine possesses unique properties that can bring about desirable changes in a molecule:
Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong, making it resistant to metabolic cleavage by enzymes. This can increase the half-life of a drug in the body.
Increased Potency: Fluorine's high electronegativity can alter the electronic properties of the molecule, potentially leading to stronger binding interactions with target proteins. nih.gov
Enhanced Lipophilicity: The introduction of fluorine can increase a molecule's lipophilicity (its ability to dissolve in fats and lipids), which can improve its ability to cross cell membranes. nih.gov
Conformational Control: The small size of the fluorine atom allows it to replace a hydrogen atom without significant steric hindrance, yet it can influence the preferred conformation of the molecule, which can be critical for receptor binding. nih.gov
The incorporation of a methyl group, as seen in 5-Fluoro-3-methylbenzo[c]isoxazole, is also significant. The 3- or 5-methylisoxazole (B1293550) motif is present in nearly two dozen FDA-approved pharmaceuticals, including antibiotics, antidepressants, and anti-inflammatory agents. nih.gov This substituent can contribute to the molecule's binding affinity and selectivity for its biological target. The combination of both fluorine and a methyl group on the benzo[c]isoxazole scaffold therefore represents a promising strategy for the development of novel bioactive compounds.
Historical Development and Key Advancements in Isoxazole Research
The study of isoxazole chemistry has a rich history dating back over a century. A pivotal moment in this field was the first synthesis of the parent isoxazole ring by Claisen in 1903, which involved the oximation of propargylaldehyde acetal. nih.gov
Since this initial discovery, research into isoxazoles has evolved significantly, with numerous advancements in synthetic methodologies. Key developments include:
1,3-Dipolar Cycloaddition: The reaction of nitrile oxides with alkynes or alkenes has become a cornerstone for the synthesis of isoxazoles and isoxazolines. wikipedia.orgcapes.gov.br This method offers a high degree of control over the regioselectivity of the reaction.
Metal-Catalyzed Syntheses: The development of metal-catalyzed reactions, such as copper-catalyzed cycloadditions, has provided more efficient and experimentally convenient routes to isoxazole derivatives. nih.govnih.gov Palladium-catalyzed methods have also been developed for the synthesis of the fused benzo[d]isoxazole system through C-H activation. rsc.org
Green Chemistry Approaches: More recent research has focused on developing environmentally benign synthetic methods, utilizing greener solvents and catalysts. nih.govrsc.org
The continuous development of new synthetic strategies has not only improved the efficiency of isoxazole synthesis but has also enabled the creation of a vast library of derivatives with diverse functionalities, fueling their exploration in various scientific disciplines. nih.govrsc.org
Scope and Objectives of Academic Research on this compound
While extensive research has been conducted on the broader classes of benzisoxazoles and fluorinated heterocycles, dedicated academic studies specifically on this compound are not widely published. However, based on the known properties of related compounds, the primary objectives of academic research into this specific molecule would likely encompass several key areas:
Synthetic Chemistry:
Development of Novel Synthetic Routes: A primary goal would be to establish efficient and high-yield synthetic pathways to this compound. This would involve exploring various starting materials and reaction conditions, potentially adapting existing methods for benzisoxazole synthesis to accommodate the specific fluoro and methyl substituents. chemicalbook.com
Scalability: Research would aim to develop synthetic methods that are scalable, allowing for the production of sufficient quantities of the compound for further investigation. nih.gov
Medicinal Chemistry and Drug Discovery:
Exploration of Biological Activity: Given the established pharmacological importance of the benzisoxazole scaffold and fluorinated compounds, a major objective would be to screen this compound for a range of biological activities, such as anticancer, antimicrobial, and anti-inflammatory properties. nih.govnih.govelsevierpure.com
Structure-Activity Relationship (SAR) Studies: Synthesis of a library of analogues with variations in the substitution pattern would be crucial to understand the structure-activity relationships. This would help in identifying the key structural features responsible for any observed biological activity and in optimizing the lead compound for improved potency and selectivity. nih.gov
Target Identification and Mechanism of Action: If biological activity is identified, a significant research effort would be directed towards identifying the specific biological target (e.g., an enzyme or receptor) and elucidating the molecular mechanism by which the compound exerts its effect.
Materials Science:
Investigation of Physicochemical Properties: Research would involve a thorough characterization of the compound's physical and chemical properties, such as its photophysical properties (fluorescence), which could be of interest for applications in materials science, for example, as components of organic light-emitting diodes (OLEDs) or as fluorescent probes. researchgate.net
The academic investigation of this compound is driven by the potential to discover new molecules with valuable applications, leveraging the synergistic effects of the benzo[c]isoxazole core, the fluorine atom, and the methyl group.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H6FNO |
|---|---|
Molecular Weight |
151.14 g/mol |
IUPAC Name |
5-fluoro-3-methyl-2,1-benzoxazole |
InChI |
InChI=1S/C8H6FNO/c1-5-7-4-6(9)2-3-8(7)10-11-5/h2-4H,1H3 |
InChI Key |
FIDKQPRWUCKKDZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=C(C=CC2=NO1)F |
Origin of Product |
United States |
Iii. Sophisticated Spectroscopic and Structural Elucidation of 5 Fluoro 3 Methylbenzo C Isoxazole
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for the structural elucidation of organic molecules in solution. Through the analysis of the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
While specific experimental data for 5-Fluoro-3-methylbenzo[c]isoxazole is not publicly available, the expected proton (¹H) and carbon-13 (¹³C) NMR chemical shifts can be predicted based on the analysis of structurally similar compounds. For instance, the ¹H NMR spectrum of 3-methyl-5-phenylisoxazole (B94393) shows a singlet for the methyl group at approximately 2.33 ppm and aromatic protons in the range of 7.37-7.76 ppm. rsc.org The ¹³C NMR spectrum of the same compound displays the methyl carbon at around 11.40 ppm and the aromatic carbons between 125.5 and 129.8 ppm. rsc.org For benzimidazole (B57391) derivatives, which share the fused ring system, the carbon atoms of the benzene (B151609) ring (C4/C7) show distinct chemical shifts that are sensitive to the substitution pattern. nih.gov
Based on these analogies, a predicted set of ¹H and ¹³C NMR chemical shifts for this compound is presented below. The fluorine atom at the 5-position is expected to introduce characteristic splitting patterns in the signals of nearby protons and carbons due to spin-spin coupling.
Predicted ¹H and ¹³C NMR Data for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| CH₃ | ~2.4 | ~11-12 |
| H-4 | ~7.2-7.4 (dd) | ~110-112 (d) |
| H-6 | ~7.0-7.2 (dd) | ~115-117 (d) |
| H-7 | ~7.5-7.7 (dd) | ~120-122 (d) |
| C-3 | - | ~160-162 |
| C-3a | - | ~118-120 (d) |
| C-5 | - | ~158-160 (d, J_CF large) |
| C-7a | - | ~150-152 |
Note: 'd' denotes a doublet and 'dd' denotes a doublet of doublets, arising from spin-spin coupling. J_CF represents the coupling constant between carbon and fluorine.
To further substantiate the molecular structure, a suite of two-dimensional (2D) NMR experiments would be indispensable.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) spin-spin couplings. For this compound, cross-peaks would be expected between the aromatic protons on the benzene ring, confirming their connectivity and substitution pattern. wikipedia.orgscielo.org.za
HMQC (Heteronuclear Single Quantum Coherence) or HSQC (Heteronuclear Single Quantum Correlation): This experiment correlates directly bonded proton and carbon atoms. wikipedia.orgscielo.org.za It would allow for the unambiguous assignment of the protonated carbons in the molecule by linking the proton signals to their corresponding carbon signals.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing through-space correlations. nih.gov For instance, a NOESY experiment could show a correlation between the methyl protons and the H-4 proton, providing further evidence for the regiochemistry of the isoxazole (B147169) ring fusion.
Fluorine-19 (¹⁹F) NMR is a powerful technique for the analysis of organofluorine compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. wikipedia.org The chemical shift of the fluorine atom is highly sensitive to its electronic environment.
For this compound, a single resonance would be expected in the ¹⁹F NMR spectrum. The chemical shift for an aryl fluoride (B91410) (-ArF-) typically appears in the range of +80 to +170 ppm relative to CFCl₃, though this can be highly dependent on the specific electronic nature of the aromatic ring and its substituents. ucsb.edu For comparison, the ¹⁹F chemical shift of monofluorobenzene is -113.15 ppm. colorado.edu The observed signal for this compound would likely be a multiplet due to coupling with the neighboring aromatic protons (H-4 and H-6).
Predicted ¹⁹F NMR Data for this compound
| Nucleus | Predicted Chemical Shift (ppm vs. CFCl₃) | Expected Multiplicity |
| F-5 | -110 to -125 | Triplet of doublets (td) or complex multiplet |
High-Resolution Mass Spectrometry for Exact Mass and Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₈H₆FNO), the exact mass can be calculated and would be confirmed by HRMS analysis, typically using techniques like Electrospray Ionization (ESI).
Predicted HRMS Data for this compound
| Ion | Calculated Exact Mass |
| [M+H]⁺ | 152.0506 |
| [M+Na]⁺ | 174.0325 |
In addition to the exact mass, the fragmentation pattern observed in the mass spectrum provides valuable structural information. While a specific fragmentation pathway for this compound is not documented, characteristic losses would be expected. For example, the loss of the methyl group (CH₃), carbon monoxide (CO), or hydrogen cyanide (HCN) are common fragmentation pathways for related heterocyclic systems. The analysis of these fragments would further corroborate the proposed structure.
Single-Crystal X-ray Diffraction for Definitive Solid-State Structural Determination
While a crystal structure for this compound has not been reported, this analysis would be the ultimate confirmation of its molecular structure. The data obtained would allow for the precise measurement of the geometry of the fused benzo[c]isoxazole ring system and the orientation of the methyl and fluoro substituents. In related isoxazole derivatives, the planarity of the isoxazole ring and its dihedral angle with respect to other substituents are key structural features that are elucidated by this method. chemicalbook.com
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Molecular Fingerprinting
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.
The FT-IR spectrum of this compound would be expected to show characteristic absorption bands. Drawing analogies from related structures, such as isoxazole and 5-fluorouracil (B62378), we can predict the key vibrational modes. The FT-IR spectrum of isoxazole shows characteristic ring stretching and bending vibrations. researchgate.net 5-Fluorouracil exhibits a strong C-F stretching band around 1275 cm⁻¹. researchgate.net
Predicted FT-IR and Raman Data for this compound
| Vibrational Mode | Predicted FT-IR Wavenumber (cm⁻¹) | Predicted Raman Wavenumber (cm⁻¹) |
| Aromatic C-H Stretch | 3050-3150 | 3050-3150 |
| Methyl C-H Stretch | 2850-3000 | 2850-3000 |
| C=N Stretch (isoxazole) | 1600-1650 | 1600-1650 |
| Aromatic C=C Stretch | 1450-1600 | 1450-1600 |
| C-F Stretch | 1200-1300 | 1200-1300 |
| C-O Stretch (isoxazole) | 1050-1150 | 1050-1150 |
| Ring Bending Modes | 700-900 | 700-900 |
The combination of FT-IR and Raman spectroscopy provides a comprehensive vibrational fingerprint of the molecule, with complementary information arising from the different selection rules for the two techniques.
Advanced Optical Spectroscopy (UV-Vis, Fluorescence) for Electronic Properties and Photophysical Behavior
Ultraviolet-Visible (UV-Vis) and fluorescence spectroscopy are used to probe the electronic transitions within a molecule and to characterize its photophysical properties.
The UV-Vis absorption spectrum of this compound is expected to show absorption bands corresponding to π-π* transitions within the aromatic and heterocyclic ring systems. For comparison, 5-fluorouracil has a characteristic absorption maximum at around 266 nm. researchgate.net The exact position of the absorption maxima for this compound would be influenced by the extended conjugation of the fused ring system.
Fluorescence spectroscopy measures the emission of light from a molecule after it has been excited to a higher electronic state. Many isoxazole derivatives are known to be fluorescent. ijopaar.com An investigation into the fluorescence properties of this compound would involve measuring its emission spectrum and quantum yield. This would provide insights into its potential applications in areas such as chemical sensing and bioimaging.
Predicted Optical Spectroscopy Data for this compound
| Technique | Parameter | Predicted Value |
| UV-Vis Spectroscopy | λ_max (nm) | ~250-300 |
| Fluorescence Spectroscopy | λ_emission (nm) | Dependent on excitation wavelength, likely in the range of 350-450 nm |
Iv. Reactivity and Chemical Transformations of 5 Fluoro 3 Methylbenzo C Isoxazole
Electrophilic Aromatic Substitution Reactions on the Benzo Ring System
Electrophilic aromatic substitution (EAS) on the benzo portion of 5-Fluoro-3-methylbenzo[c]isoxazole is directed by the combined electronic effects of the fused isoxazole (B147169) ring and the fluorine atom. The fluorine atom is a deactivating, yet ortho-, para-directing group. The isoxazole ring is generally considered electron-withdrawing.
In related systems, such as 5-chloro-2,1-benzisoxazole, nitration occurs exclusively at the 4-position. capes.gov.br However, the presence of a substituent at the 3-position can alter this regioselectivity. For instance, nitration of 5-chloro-3-phenyl-2,1-benzisoxazole (B48209) results in substitution at the C7 position of the carbocyclic ring. capes.gov.br For this compound, electrophilic attack is predicted to occur at the positions ortho and para to the fluorine atom (C4 and C6) and meta to the deactivating influence of the isoxazole ring. The precise outcome would depend on the specific electrophile and reaction conditions used.
Nucleophilic Substitution Reactions Involving the Fluorine Moiety
The fluorine atom on the benzene (B151609) ring is susceptible to nucleophilic aromatic substitution (SNAr), a reaction facilitated by the electron-withdrawing nature of the fused isoxazole ring. This type of reaction is a cornerstone for introducing a variety of nucleophiles onto an aromatic core.
While direct studies on this compound are limited, the principle is well-established in analogous fluorinated heterocycles. For example, the fluorine atom of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene can be readily displaced by oxygen, sulfur, and nitrogen nucleophiles. ucla.edunih.gov Similarly, reactions on pentafluoropyridine (B1199360) show that nucleophilic attack can be controlled to selectively replace fluorine atoms. youtube.com The success and regioselectivity of such substitutions depend on factors like the nucleophilicity of the attacking species and the reaction conditions. ucla.eduyoutube.com This reactivity allows for the strategic replacement of the fluorine in this compound to create diverse derivatives.
Reactions and Rearrangements of the Isoxazole Ring System
The isoxazole ring is the most reactive part of the molecule, prone to cleavage and rearrangement reactions that provide pathways to a variety of other heterocyclic structures. researchgate.net
Ring-Opening and Ring-Closure Dynamics
The N-O bond of the isoxazole ring is relatively weak and susceptible to cleavage under various conditions, including reductive, catalytic, or base-induced reactions. researchgate.netrsc.org Transition metal catalysis, in particular, has been shown to mediate the ring-opening of benzisoxazoles (anthranils). researchgate.net For instance, cobalt-catalyzed reactions can trigger ring-opening amination. researchgate.net Another common transformation involves the reductive ring-opening of isoxazoles in the presence of reagents like molybdenum hexacarbonyl and water to yield β-aminoenones. rsc.org
In a notable cascade reaction, 3-methylbenzo[c]isoxazole (B3052426) reacts with methyl ketones in a copper-catalyzed process. This transformation proceeds through a sequence of tautomerization, intermolecular nucleophilic addition, ring-opening of the isoxazole, and a final aza-Michael addition to produce indigoid analogues. acs.org
| Reactant(s) | Catalyst/Reagent | Product Type | Key Transformation | Reference |
|---|---|---|---|---|
| 3-Methylbenzo[c]isoxazole, Acetophenone | CuBr₂, CuO | Indigoid Analogue (3-oxoindolin-2-ylidene) | Nucleophilic addition / Ring-opening / Aza-Michael addition cascade | acs.org |
| Isoxazoles | Mo(CO)₆, H₂O | β-Aminoenone | Reductive N-O bond cleavage | rsc.org |
| Benzisoxazoles (Anthranils) | Cobalt catalyst | Aminated products | Catalytic ring-opening amination | researchgate.net |
Cycloaddition Reactions of the Isoxazole Moiety
Benzo[c]isoxazoles can be synthesized via [3+2] cycloaddition reactions between arynes and in situ generated nitrile oxides. nih.gov This process involves the formation of both a C-C and a C-O bond in a single step. The reaction is versatile, tolerating a range of functional groups on both the aryne and nitrile oxide precursors. nih.gov For example, electron-rich (dimethoxybenzyne) and electron-poor (difluorobenzyne) arynes participate successfully, yielding the corresponding substituted benzisoxazoles. nih.gov
While this is a synthetic route to the ring system, the reverse, or related cycloaddition processes involving the cleavage of the isoxazole, can also occur, highlighting the dynamic nature of the ring.
Functionalization and Derivatization of the Methyl Group at Position 3
The methyl group at the C3 position offers another site for chemical modification. Its protons are acidic enough to be removed by a strong base, generating a nucleophilic carbanion. This anion can then react with various electrophiles to introduce new functional groups.
A copper-catalyzed oxidative cross-coupling reaction between 3-methylbenzo[c]isoxazoles and methyl ketones demonstrates the reactivity of this methyl group. acs.org The process involves a C(sp³)–H/C(sp³)–H coupling. While direct functionalization of the methyl group of this compound is not explicitly detailed, analogous reactions on other heterocycles, such as 2-methylindole (B41428) and 3-picolines, establish the principle of C-H activation at the methyl position. nih.govrsc.org For example, 2-aryl-3-picolines can be transformed into aldehydes at the methyl position, which then undergo intramolecular acylation. rsc.org
| Starting Material | Reagents | Key Intermediate | Product Type | Reference |
|---|---|---|---|---|
| 3-Methylbenzo[c]isoxazole | Methyl Ketone, CuBr₂, CuO | Tautomerized Anthranil | Indigoid Analogue | acs.org |
| 2-Methylindole | BuLi, BuᵗOK | C,N-dianion | Functionalized 2-methyl group | nih.gov |
| 2-Aryl-3-picoline | t-BuOOH | Aldehyde | 4-Azafluorenone | rsc.org |
Exploration of Reaction Mechanisms Through Kinetic and Isotopic Studies
Detailed kinetic and isotopic studies specifically for this compound are not widely available in the current literature. However, such studies are invaluable tools for elucidating reaction mechanisms. Kinetic isotope effects (KIEs), for instance, serve as highly sensitive probes of transition state structures. nih.gov By substituting an atom with its heavier isotope (e.g., hydrogen with deuterium), changes in reaction rates can reveal information about bond-breaking and bond-forming steps in the rate-determining stage of a reaction. nih.gov
For the various transformations that this compound can undergo—such as electrophilic substitution, ring-opening, or methyl group functionalization—KIE studies could differentiate between proposed mechanisms and provide insight into the transition state geometries. These studies would be a valuable area for future research to fully understand the intricate reactivity of this heterocyclic compound.
V. Computational and Theoretical Chemistry of Benzo C Isoxazole Systems
Quantum Chemical Calculations of Electronic Structure and Molecular Orbitals (HOMO-LUMO Analysis)
Quantum chemical calculations are fundamental to understanding the electronic behavior of benzo[c]isoxazole systems. These calculations provide detailed information about the distribution of electrons within the molecule and the energies of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. researchgate.net A large gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests the molecule is more prone to chemical reactions. researchgate.net For isoxazole (B147169) and related heterocyclic systems, these calculations are often performed to understand their reactivity and potential as functional materials. researchgate.net
In studies of various heterocyclic compounds, the HOMO is typically localized on the electron-rich parts of the molecule, acting as the primary electron donor. The LUMO is found on electron-deficient regions and serves as the electron acceptor. The analysis of HOMO and LUMO energies helps predict how a molecule will interact with other species, influencing its biological and chemical properties. For instance, in the theoretical study of 2-thioarylalkyl-1H-Benzimidazole derivatives, the HOMO energy (EHOMO) was identified as a key descriptor for predicting anthelmintic activity. biolscigroup.us
The charge distribution within the molecule, which can be determined through methods like Natural Bond Orbital (NBO) analysis, also plays a crucial role in understanding its electronic structure and reactivity. researchgate.net Atomic charges influence the dipole moment, molecular polarizability, and sites of electrophilic or nucleophilic attack. researchgate.net
Table 1: Key Concepts in HOMO-LUMO Analysis
| Term | Description | Significance in Benzo[c]isoxazole Systems |
| HOMO | Highest Occupied Molecular Orbital; the outermost orbital containing electrons. | Indicates the ability to donate electrons; its energy level is related to the ionization potential. |
| LUMO | Lowest Unoccupied Molecular Orbital; the first available empty orbital. | Indicates the ability to accept electrons; its energy level is related to the electron affinity. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A key indicator of molecular stability, reactivity, and electronic transport properties. researchgate.net |
| NBO Analysis | Natural Bond Orbital Analysis. | Provides insights into charge distribution, intramolecular interactions, and orbital hybridization. researchgate.net |
Density Functional Theory (DFT) Calculations for Geometry Optimization and Spectroscopic Property Prediction
Density Functional Theory (DFT) is a widely used computational method for investigating the properties of molecular systems. scispace.com It offers a balance between accuracy and computational cost, making it suitable for studying complex molecules like substituted benzo[c]isoxazoles.
One of the primary applications of DFT is geometry optimization, where the calculation seeks the lowest energy arrangement of atoms in a molecule, corresponding to its most stable structure. researchgate.net This process provides precise information about bond lengths, bond angles, and dihedral angles. For benzoisoxazole derivatives, calculated geometries have shown good agreement with experimental data obtained from X-ray diffraction studies. researchgate.net
Once the geometry is optimized, DFT can be used to predict various spectroscopic properties. For example, theoretical vibrational frequencies (IR spectra) and nuclear magnetic resonance (NMR) chemical shifts can be calculated. researchgate.netnih.gov These calculated spectra are often compared with experimental results to confirm the molecular structure. researchgate.net In many cases, a strong correlation is found between the calculated and experimental spectroscopic data, validating both the computational model and the synthesized structure. researchgate.net
Furthermore, Time-Dependent DFT (TD-DFT) can be employed to predict electronic absorption spectra (UV-Vis), which provides information about the electronic transitions within the molecule. nih.govnih.gov These calculations are instrumental in understanding the photophysical properties of fluorescent heterocyclic compounds. nih.gov
Table 2: Applications of DFT in the Study of Benzo[c]isoxazole and Related Systems
| Application | Description | Example Finding |
| Geometry Optimization | Calculation of the minimum energy molecular structure. | Optimized bond lengths and angles of benzoisoxazole derivatives were found to be in good agreement with experimental XRD data. researchgate.net |
| IR Spectra Prediction | Calculation of vibrational frequencies. | Scaled calculated IR frequencies for a benzoisoxazole derivative agreed well with experimental results. researchgate.net |
| NMR Spectra Prediction | Calculation of 1H and 13C NMR chemical shifts using methods like GIAO. nih.gov | A high correlation (R² > 0.97) was observed between experimental and calculated NMR signals for a benzoisoxazole molecule. researchgate.net |
| UV-Vis Spectra Prediction | Calculation of electronic absorption wavelengths using TD-DFT. | TD-DFT was used to obtain calculated electronic absorption spectra for new fluorescent imidazo[4',5':3,4]benzo[c]isoxazole derivatives. nih.gov |
Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the movement of atoms and molecules over time. nih.gov This technique is particularly useful for studying the conformational flexibility of molecules and their interactions with other entities, such as proteins or solvent molecules. mdpi.com
For benzo[c]isoxazole derivatives with potential therapeutic applications, MD simulations can be used to assess the stability of a ligand-protein complex. mdpi.com By placing the compound in the binding site of a target protein and simulating its behavior under physiological conditions, researchers can gain insights into the stability of the interaction. mdpi.comajchem-a.com Key parameters analyzed during MD simulations include the Root Mean Square Deviation (RMSD), which measures the deviation of the protein-ligand complex from its initial docked pose, and the number of intermolecular hydrogen bonds formed over time. ajchem-a.com A stable RMSD and a consistent pattern of hydrogen bonds suggest a stable binding interaction. mdpi.comajchem-a.com
MD simulations are also employed for conformational analysis, exploring the different shapes a molecule can adopt. This is important because a molecule's conformation can significantly affect its ability to bind to a target. dundee.ac.uk The simulations can reveal the most stable conformations and the energy barriers between them. Furthermore, these simulations can elucidate the nature and strength of intermolecular interactions, such as hydrogen bonds and van der Waals forces, which are crucial for molecular recognition and binding affinity. nih.govmdpi.com
Reaction Mechanism Elucidation Using Computational Methods
Computational methods, particularly DFT, are powerful tools for elucidating the mechanisms of chemical reactions. rsc.org By mapping the potential energy surface of a reaction, researchers can identify transition states, intermediates, and the energy barriers associated with each step. researchgate.net This information provides a detailed understanding of how a reaction proceeds, which can be difficult to obtain through experimental means alone.
For the synthesis of benzo[c]isoxazole and related heterocyclic systems, computational studies can be used to investigate the feasibility of different reaction pathways. nih.gov For example, quantum chemical calculations were used to study the regioselectivity in the synthesis of 5-(fluoroalkyl)isoxazole building blocks, modeling why certain isomers are preferentially formed. nih.gov
These studies involve calculating the energies of reactants, products, and all transition states and intermediates along a proposed reaction coordinate. The step with the highest energy barrier is identified as the rate-determining step of the reaction. researchgate.net This knowledge is invaluable for optimizing reaction conditions, such as temperature, catalyst, and solvent, to improve reaction yields and selectivity. researchgate.net Computational elucidation of reaction mechanisms has been applied to a wide range of organic reactions, including cyclizations, rearrangements, and cross-coupling reactions. rsc.orgresearchgate.net
Quantitative Structure-Activity Relationship (QSAR) and Ligand-Target Docking Studies (In Silico, non-clinical)
In silico methods like Quantitative Structure-Activity Relationship (QSAR) and molecular docking are central to modern drug discovery and materials science. These non-clinical studies aim to establish a link between a molecule's chemical structure and its biological activity or physical properties. biolscigroup.usnih.gov
QSAR studies involve developing mathematical models that correlate variations in the chemical structure of a series of compounds with their observed activity. nih.gov These models are built using molecular descriptors, which are numerical values that quantify different aspects of a molecule's structure (e.g., electronic, steric, or hydrophobic properties). biolscigroup.usresearchgate.net For a series of isoxazole derivatives, a QSAR model was developed that successfully correlated descriptors with anti-inflammatory activity. nih.gov Once a statistically robust QSAR model is established, it can be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. nih.govnih.gov
Molecular docking is a computational technique that predicts the preferred orientation of a ligand (such as a benzo[c]isoxazole derivative) when bound to a target protein. researchgate.net The process involves placing the ligand in the binding site of the protein and evaluating different poses based on a scoring function, which estimates the binding affinity. researchgate.net Docking studies can identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. dundee.ac.ukresearchgate.net These insights are crucial for understanding the structural basis of a compound's activity and for designing modifications to improve its binding. For instance, docking studies on thiazolo[5,4-c]isoquinolines identified promising candidates as acetylcholinesterase inhibitors based on their binding energy scores and interactions with pocket residues. researchgate.net
Table 3: Common Descriptors and Methods in In Silico Studies
| Method | Description | Common Parameters/Descriptors |
| QSAR | Develops statistical models to predict activity from structure. nih.gov | Dipole moment (μ), EHOMO, LogP, Balaban index (J), Index of refraction (Ior). biolscigroup.usresearchgate.net |
| Molecular Docking | Predicts the binding mode and affinity of a ligand to a receptor. researchgate.net | Binding energy (ΔG), Ligand-protein interaction analysis (H-bonds, hydrophobic contacts), RMSD of docked poses. ajchem-a.comresearchgate.net |
Vi. Biological Activity and Mechanistic Insights of Benzo C Isoxazole Derivatives Preclinical and Mechanistic Focus
Exploration of Molecular Targets and Biochemical Pathways
Derivatives of benzo[c]isoxazole interact with a variety of biological targets, including enzymes and receptors, which explains their broad therapeutic potential in areas such as cancer, inflammation, and neurological disorders. nih.gov
The benzo[c]isoxazole core and its isosteres are found in compounds that modulate the activity of several key enzymes. These interactions are crucial to their therapeutic effects.
One significant area of investigation is in cancer therapy. Certain isoxazole-based derivatives have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key enzyme in tumor angiogenesis. researchgate.net For example, compounds 8 and 10a in one study demonstrated strong inhibitory activity against VEGFR2. researchgate.net Similarly, benzo[d]isoxazole derivatives have been developed as inhibitors of Hypoxia-Inducible Factor-1α (HIF-1α) transcription, a critical pathway in cancer cell survival. researchgate.net Other enzymatic targets for isoxazole (B147169) derivatives include cyclooxygenase (COX-1 and COX-2), which are involved in inflammation, and fatty acid amide hydrolase (FAAH). evitachem.com
In the context of neurodegenerative diseases, isoxazoline (B3343090) derivatives have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that break down the neurotransmitter acetylcholine. bldpharm.com Furthermore, some benzisoxazole derivatives have been identified as inhibitors of Hsp90, a chaperone protein that is a target in cancer therapy. nih.gov
Below is a table summarizing the enzyme inhibition data for various isoxazole derivatives.
| Compound Class | Target Enzyme | IC₅₀ Value | Source |
| Isoxazole-based carboxamides | VEGFR2 | 25.7 nM (Compound 8) | researchgate.net |
| Isoxazole-based carboxamides | VEGFR2 | 28.2 nM (Compound 10a) | researchgate.net |
| Isoxazoline derivatives | Acetylcholinesterase (AChE) | 0.81-1.32 µM | bldpharm.com |
| Isoxazoline derivatives | Butyrylcholinesterase (BChE) | 1.70-20.83 µM | bldpharm.com |
| Isoxazoline derivatives | Carbonic Anhydrase I (hCA I) | 2.69-7.01 µM | bldpharm.com |
| Isoxazoline derivatives | Carbonic Anhydrase II (hCA II) | 2.40-4.59 µM | bldpharm.com |
| Benzo[d]isoxazole derivatives | HIF-1α transcription | 24 nM (Compounds 15 & 31) | researchgate.net |
This table presents a selection of enzyme inhibition data for various isoxazole and benzisoxazole derivatives as reported in preclinical studies.
Benzo[c]isoxazole derivatives are well-known for their interaction with central nervous system receptors, particularly dopamine (B1211576) and serotonin (B10506) receptors. This has led to their development as antipsychotic agents. nih.govbldpharm.com For instance, a series of coumarin-based benzisoxazole analogs showed high affinity for dopamine D₂ (12.7 nM), serotonin 5-HT₁ₐ (7.8 nM), and 5-HT₂ₐ (2.2 nM) receptors. nih.gov The antipsychotic drug Risperidone, which contains a benzisoxazole moiety, and its active metabolite Paliperidone, also bind with high affinity to D₂-like dopamine receptors and 5-HT₂ₐ serotonin receptors. bldpharm.com
Radioligand receptor binding assays are a standard method to determine the affinity of these compounds for their targets. nih.gov These assays measure the displacement of a radiolabeled ligand from the receptor by the test compound, allowing for the calculation of binding affinity constants like Kᵢ or Kₑ. nih.gov
Beyond neurotransmitter receptors, isoxazole derivatives have been explored as modulators of other receptor types. Trisubstituted isoxazoles were recently identified as allosteric inverse agonists of the Retinoic-Acid-Receptor-Related Orphan Receptor γt (RORγt), a promising target for autoimmune diseases. nih.gov Additionally, isoxazole-4-carboxamide derivatives have been shown to be potent inhibitors of AMPA receptor activity, which is relevant for controlling pain. nih.gov
Below is a table summarizing receptor binding affinities for selected benzisoxazole derivatives.
| Compound | Target Receptor | Binding Affinity (Kᵢ or IC₅₀) | Source |
| Coumarin-based benzisoxazole (Cmpd 62) | Dopamine D₂ | 12.7 nM | nih.gov |
| Coumarin-based benzisoxazole (Cmpd 62) | Serotonin 5-HT₁ₐ | 7.8 nM | nih.gov |
| Coumarin-based benzisoxazole (Cmpd 62) | Serotonin 5-HT₂ₐ | 2.2 nM | nih.gov |
| Benzo[d]isoxazole derivative (7m) | BRD4(1) Bromodomain | Kₑ = 81 nM | |
| Benzo[d]isoxazole derivative (6i) | BRD4(1) Bromodomain | Kₑ = 82 nM |
This table highlights the binding affinities of representative benzisoxazole derivatives to their respective molecular targets.
In Vitro Cellular Assays for Biological Response Profiling
In vitro cellular assays are essential for evaluating the biological effects of benzo[c]isoxazole derivatives in a physiological context, bridging the gap between biochemical activity and potential therapeutic effect.
Cell-free assays are critical for confirming that a compound directly interacts with its intended molecular target without the complexity of a cellular environment. For example, to validate that certain benzo[d]isoxazole derivatives inhibit the transcriptional activity of HIF-1α rather than its protein expression, western blot analyses were performed on cell lysates, which showed that HIF-1α protein levels remained unchanged after treatment. researchgate.net
Other common cell-free assays used in the study of these derivatives include:
Kinase Inhibition Assays : As seen with VEGFR2, these assays directly measure the ability of a compound to inhibit the phosphorylation activity of a specific kinase enzyme. researchgate.net
Thermal Shift Assays (TSA) : These assays were used to confirm the binding of benzo[d]isoxazole derivatives to the BRD4 bromodomain by measuring the change in the protein's melting temperature upon ligand binding.
AlphaScreen Assays : This is another proximity-based assay used to quantify the binding of compounds to their target proteins, such as the interaction between benzo[d]isoxazole derivatives and the BRD4 bromodomain.
Fluorescence-Based Enzymatic Assays : These have been used to confirm the inhibitory activity of isoxazole derivatives against enzymes like carbonic anhydrase.
Cell-based phenotypic screens assess the effect of a compound on cellular behavior or a specific signaling pathway. These assays provide valuable information on the compound's functional consequences.
Antiproliferative Assays : A primary screening method involves testing derivatives against a panel of cancer cell lines to identify antiproliferative activity. For instance, novel isoxazole-based carboxamides were screened against 60 cancer cell lines by the National Cancer Institute (NCI), with compound 3c showing significant growth inhibition against leukemia, colon cancer, and melanoma cell lines. researchgate.net Other studies have demonstrated the potent inhibition of cell growth and colony formation in prostate and breast cancer cell lines by various benzisoxazole derivatives.
Reporter Gene Assays : These are powerful tools for measuring the perturbation of a specific signaling pathway. A dual-luciferase reporter assay in HEK293T cells was used to screen for and quantify the inhibition of HIF-1α transcriptional activity by benzo[d]isoxazole derivatives. researchgate.net
Cytotoxicity Assays : To assess the general toxicity of the compounds, they are often tested on non-cancerous cell lines. For example, the cytotoxicity of isoxazole derivatives has been evaluated against fibroblast cell lines. Promising anticancer compounds often exhibit a high selectivity index (SI), meaning they are significantly more toxic to cancer cells than to normal cells. researchgate.net
Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Investigations
SAR and SPR studies are fundamental to medicinal chemistry, providing insights into how specific structural modifications to the benzo[c]isoxazole scaffold influence its biological activity and physicochemical properties.
Systematic structural modifications have revealed key pharmacophoric features. For instance, in a series of anticonvulsant benzisoxazole derivatives, the introduction of a halogen atom at the 5-position of the benzisoxazole ring was found to increase activity. nih.gov This finding is particularly relevant to the parent compound, 5-Fluoro-3-methylbenzo[c]isoxazole. The presence of fluorine, a small and highly electronegative atom, can significantly alter a molecule's properties, including its metabolic stability, lipophilicity, and binding interactions. bldpharm.com In some series of isoxazole hybrids, the presence of a fluoro group on an associated phenyl ring enhanced antibacterial activity.
Structure-based drug design, which utilizes co-crystal structures of ligands bound to their targets, has been instrumental in optimizing benzo[d]isoxazole derivatives as potent and selective inhibitors of the BET bromodomain. These studies provided a solid structural basis for modifying different parts of the molecule to improve binding affinity and selectivity.
Further SAR studies on various isoxazole derivatives have shown that:
The spatial arrangement between the isoxazole ring and other aromatic moieties is often critical for biological activity. nih.gov
For RORγt allosteric modulators, a hydrogen bond-donating N-heterocycle at the C-5 position of the isoxazole significantly increased potency. nih.gov
In a series of anti-tubercular agents, specific hydrazone and isoxazole hybrids displayed high activity, demonstrating the importance of the linked chemical moiety.
These investigations are crucial for the rational design of new benzo[c]isoxazole derivatives with improved potency, selectivity, and drug-like properties.
Vii. Advanced Applications and Future Directions in Benzo C Isoxazole Research
Benzo[c]isoxazoles as Versatile Synthetic Building Blocks in Complex Molecule Synthesis
The benzo[c]isoxazole core, also known as anthranil, is characterized by a 10π electron ring system. chemicalbook.com However, due to cross-conjugation, it possesses lower stability and higher reactivity compared to its more stable benzoxazole (B165842) isomer. chemicalbook.com This inherent reactivity makes benzo[c]isoxazoles valuable and versatile precursors for constructing more complex molecular architectures. chemicalbook.com
The isoxazole (B147169) ring itself is a well-established heterocyclic scaffold in organic synthesis. nih.gov The synthesis of complex molecules often relies on the strategic use of such building blocks, which can be prepared and then elaborated upon. A common and powerful method for creating the isoxazole core is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne. nih.gov For fluorinated variants, synthetic strategies may involve the use of fluorinated starting materials or late-stage fluorination techniques. researchgate.net
The reactivity of the benzo[c]isoxazole system allows for various transformations. For instance, they can react with trialkylorthoformates to form 1-alkyl-2,1-benzisoxazolium salts, which are themselves reactive intermediates that can be attacked by a range of nucleophiles to create diverse benzo[c]isoxazolines. chemicalbook.com This reactivity profile makes fluorinated benzo[c]isoxazoles, such as 5-Fluoro-3-methylbenzo[c]isoxazole, attractive starting points for generating libraries of novel compounds. chemicalbook.comnih.gov
A key research finding illustrates the utility of isoxazole building blocks in synthesizing fluorinated analogues of biologically active compounds. A comprehensive study detailed the multigram-scale preparation of side-chain functionalized mono-, di-, and trifluoromethylisoxazoles, demonstrating their practical application in complex synthesis. researchgate.net
Table 1: Synthetic Methodologies for Isoxazole Derivatives
| Method | Description | Starting Materials | Key Features |
|---|---|---|---|
| [3+2] Cycloaddition | A pillar of isoxazole synthesis where a nitrile oxide reacts with an alkyne. nih.gov | Nitrile oxides, Alkynes | High regioselectivity, versatile for substituted isoxazoles. nih.gov |
| Deoxofluorination | A late-stage fluorination strategy to introduce fluorine. nih.gov | 5-hydroxymethyl or 5-formyl isoxazoles | Allows for the synthesis of 5-fluoromethyl and 5-difluoromethylisoxazoles. nih.gov |
| Cyclization of ortho-substituted benzenes | Various methods to form the fused benzene (B151609) ring of benzo[c]isoxazoles. chemicalbook.com | o-acylphenylhydroxylamines, 2-nitroacylbenzenes | Creates the core benzo[c]isoxazole structure. chemicalbook.com |
Integration into Functional Materials and Supramolecular Assemblies
The unique physicochemical properties imparted by fluorine make fluorinated heterocycles like this compound promising candidates for the development of functional materials. nih.govnih.gov Benzisoxazole compounds are known to be used in the preparation of various functional materials for synthetic chemistry. nih.gov The introduction of fluorine can significantly influence properties such as lipophilicity, metabolic stability, and intermolecular interactions, which are critical for materials science applications. nih.gov
Research into fluorinated benzimidazoles—a related heterocyclic system—has shown that the number and position of fluorine atoms directly influence crystal packing. mdpi.com This is due to the formation of weak intermolecular interactions, such as C–F…π interactions, which can dictate the dimensionality and stability of the resulting crystalline structure. mdpi.com It is anticipated that fluorinated benzo[c]isoxazoles would exhibit similar behaviors, allowing for the rational design of crystalline materials with tailored properties. The greater dipole moment of the C-F bond has a significant effect on the conformational behavior of fluorinated heterocycles, which can be harnessed in materials design. frontiersin.org
While specific examples of this compound in supramolecular assemblies are not widely documented, the foundational principles suggest high potential. Supramolecular chemistry relies on non-covalent interactions to build large, ordered structures. The ability of fluorine to participate in unique dipole-dipole and charge-dipole interactions could be exploited to guide the self-assembly of benzo[c]isoxazole-containing molecules into complex, functional architectures. frontiersin.org
Applications as Fluorescent Probes and Imaging Agents
Fluorescent probes are indispensable tools in biological research and diagnostics. The development of novel fluorophores with high quantum yields and stability is an active area of research. Isoxazole derivatives, particularly those integrated into larger aromatic systems, have been shown to possess intense fluorescent properties. nih.gov
One study demonstrated that suitably designed isoxazoles can exhibit strong fluorescence, sometimes even stronger than their corresponding boron complexes, making them highly suitable as fluorescent tags for imaging. nih.gov The general approach involves creating isoxazoles from aromatic polycyclic nitrile oxides, whose photophysical properties can be fine-tuned through chemical modification. nih.gov For example, the introduction of different substituents via Suzuki coupling allows for the modulation of the fluorescence emission. nih.gov
Although research has more frequently focused on related scaffolds like benzothiazole (B30560) for fluorescent probe design, the principles are transferable. nih.govrsc.org Benzothiazole-based probes have been successfully developed for imaging specific analytes like cysteine in living cells and organisms, demonstrating large Stokes shifts and high sensitivity. rsc.orgresearchgate.net These probes often work via mechanisms like excited-state intramolecular proton transfer (ESIPT). nih.gov Given the structural similarities and the electronic effects of the fluorine substituent, this compound represents a promising scaffold for the development of new, highly sensitive fluorescent probes for biological imaging.
Table 2: Properties of Heterocycle-Based Fluorescent Probes
| Probe Type | Target Analyte | Key Feature | Reported Performance |
|---|---|---|---|
| Benzothiazole-based | Cysteine (Cys) | Dual recognition factors | 4725-fold fluorescence enhancement, 135 nm Stokes shift. rsc.orgresearchgate.net |
| Benzothiazole-based | Hydrazine | ESIPT mechanism | Large Stokes shift (up to 201 nm for derivatives). nih.gov |
| Anthracene-isoxazole | General Imaging | High quantum yield | Suitable for use as fluorescent tags in cellular environments. nih.gov |
Role in Agrochemical and Crop Protection Research
The isoxazole ring is a critical structural motif in a number of commercial agrochemicals. researchgate.net The inclusion of this heterocycle can impart herbicidal, fungicidal, and insecticidal activities. nih.govresearchgate.net Benzoxazole and its bioisostere, benzothiazole, are also important scaffolds in agrochemical discovery, featuring in commercial products like the herbicide fenoxaprop-p-ethyl. nih.govresearchgate.net
The introduction of fluorine into agrochemical candidates is a well-established strategy to enhance efficacy. Fluorine can increase the metabolic stability of a compound in the field and improve its uptake and transport within the target pest or weed. nih.gov Therefore, fluorinated benzo[c]isoxazole derivatives are of significant interest in the search for new crop protection agents.
For instance, a related compound, 5-Chloro-3-(4-chlorophenyl)benzo[c]isoxazole, has been explored for development into herbicides and pesticides due to its biological activity against pests and weeds. evitachem.com This highlights the potential of the halogenated benzo[c]isoxazole scaffold in this sector. The broader class of isoxazoles has been successfully commercialized in various agrochemical products, underscoring the value of this heterocyclic core in addressing challenges in food production and security. researchgate.net
Emerging Trends and Challenges in Fluorinated Heterocyclic Chemistry for Benzo[c]isoxazole Development
The development of novel fluorinated heterocycles like this compound is driven by emerging trends in synthetic chemistry and the constant demand for molecules with enhanced properties. A major trend is the focus on late-stage fluorination, where a fluorine atom is introduced at a late step in a synthetic sequence. researchgate.net This allows for the rapid diversification of complex molecules, enabling the exploration of structure-activity relationships without having to redesign the entire synthesis from scratch.
However, significant challenges remain. The synthesis of fluorinated heterocycles can be complex. researchgate.net Developing regioselective methods to introduce fluorine at a specific position on the benzo[c]isoxazole ring is a non-trivial synthetic hurdle. Furthermore, the synthesis of the benzo[c]isoxazole ring itself can be challenging due to its lower stability compared to isomers. chemicalbook.com Common synthetic routes involve the cyclization of ortho-substituted benzenes, which requires careful control of reaction conditions. chemicalbook.com
Another challenge is the development of efficient and scalable electrochemical fluorination methods, which offer a potentially greener alternative to traditional chemical fluorinating agents. scispace.com Overcoming these synthetic challenges is key to unlocking the full potential of fluorinated benzo[c]isoxazoles in various applications.
Future Research Avenues and Translational Potential (Non-Clinical)
The future for this compound and related compounds is bright, with numerous avenues for non-clinical research. A primary direction will be the continued exploration of this scaffold as a building block in the synthesis of novel organic materials. nih.gov By leveraging the effects of fluorination on crystal packing and intermolecular forces, researchers could design new polymers, liquid crystals, or organic semiconductors with tailored electronic and photophysical properties. mdpi.com
In the agrochemical sector, future work will likely involve the synthesis and screening of libraries of substituted benzo[c]isoxazoles to identify new lead compounds for herbicides or fungicides with novel modes of action. researchgate.netresearchgate.net The unique properties of the fluorinated core could help overcome resistance issues seen with existing crop protection agents.
Furthermore, the potential of this scaffold in developing new fluorescent probes and sensors is a rich area for future investigation. nih.gov Research could focus on creating probes that respond to specific ions, reactive oxygen species, or other biologically relevant molecules, enabling new methods for studying cellular processes in real-time. The development of probes with features like a large Stokes shift and high photostability will be a key goal. nih.gov The translational potential lies in providing the scientific community with new tools for research and discovery across chemistry, materials science, and biology.
Q & A
Basic Research Question
- Chromatography : Column chromatography (silica gel, hexane/ethyl acetate) removes byproducts, as evidenced by NMR purity in 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole synthesis .
- TLC monitoring : Ensures reaction completion; Rf values should match literature standards .
- Microanalysis : Combustion analysis (C, H, N) confirms elemental composition, with deviations <0.4% indicating high purity .
How do electronic effects of substituents influence the reactivity of the isoxazole ring in cross-coupling reactions?
Advanced Research Question
Electron-withdrawing groups (e.g., -F, -NO₂) enhance electrophilic substitution at C4/C5 positions:
- Fluorine effects : The -F substituent in this compound increases ring electron deficiency, favoring nucleophilic attacks at C4 .
- Steric hindrance : Bulky groups (e.g., 3-methyl) reduce reactivity at adjacent positions, as shown in crystal structures where substituents adopt non-planar conformations (dihedral angle = 70.33° between benzisoxazole and phenyl rings) .
- Kinetic studies : Monitor reaction rates under varying conditions (e.g., Pd catalysis vs. metal-free routes) to optimize coupling yields .
What strategies mitigate degradation of isoxazole derivatives during biological assays?
Advanced Research Question
- Thermal stability : TGA analysis shows thiourea derivatives degrade at lower temperatures than amides; use amide scaffolds for in vitro studies requiring prolonged stability .
- pH optimization : Avoid strongly alkaline conditions, which hydrolyze the isoxazole ring. Buffered solutions (pH 6–8) preserve integrity during enzyme inhibition assays .
- Light sensitivity : Store derivatives in amber vials, as UV exposure accelerates ring-opening reactions (observed in photodissociation studies) .
How can computational modeling predict the bioactivity of this compound analogs?
Advanced Research Question
- Docking studies : Map interactions with targets like HSP90 (e.g., NVP-AUY922 binding) or GST/GR enzymes using AutoDock Vina .
- QSAR models : Correlate substituent parameters (Hammett σ, logP) with IC₅₀ values for anti-inflammatory or anticancer activity .
- MD simulations : Assess conformational stability of isoxazole-enzyme complexes over 100-ns trajectories to identify critical binding residues .
What analytical challenges arise in characterizing fluorine-containing isoxazoles, and how are they addressed?
Basic Research Question
- ¹⁹F NMR : Required to confirm fluorine position; absence of splitting indicates no adjacent protons .
- Mass spectrometry : Fragmentation patterns (e.g., m/z 285 base peak for 3g) must align with expected cleavage pathways (e.g., azirine intermediate formation) .
- XRD challenges : Fluorine’s low electron density complicates crystallography; use high-resolution detectors (Cu Kα radiation) to resolve F positions .
What mechanistic pathways explain contradictions in isoxazole ring formation under varying conditions?
Advanced Research Question
- N-Oxide intermediates : Competing pathways (e.g., Path A vs. Path B in Scheme 27) yield six- or five-membered rings depending on aryl group electronic effects .
- Solvent polarity : Polar aprotic solvents (DMF) favor N-oxide cyclization, while non-polar solvents (toluene) stabilize Schiff base intermediates .
- Catalyst effects : Metal-free conditions reduce side reactions (e.g., ester hydrolysis) but require longer reaction times (48–72 hrs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
